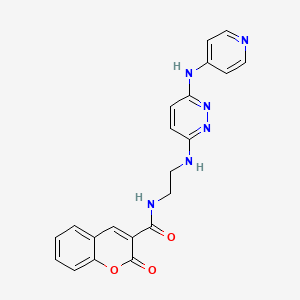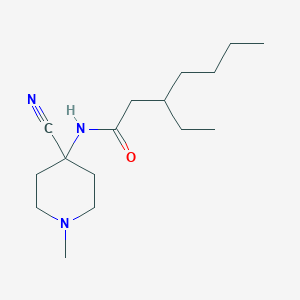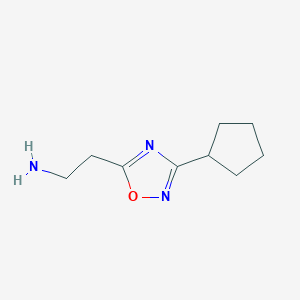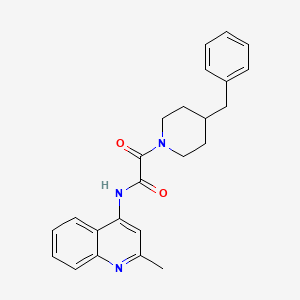
2-Chloronaphthalene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloronaphthalene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 . It is a solid substance with a melting point of 121 - 122 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 2-Chloronaphthalene-1,3-dicarbaldehyde is represented by the InChI code: 1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H . This indicates the presence of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
2-Chloronaphthalene-1,3-dicarbaldehyde has a predicted density of 1.376±0.06 g/cm3 and a predicted boiling point of 387.9±27.0 °C . It is a solid substance with a melting point of 121 - 122 degrees Celsius .科学的研究の応用
Synthesis of Indene Derivatives
Research demonstrates the utility of chloronaphthalene derivatives in the synthesis of diverse indene compounds. A study by Krishna Bahadur Somai Magar and Y. Lee (2013) outlines a method for the synthesis of functionalized indene derivatives via a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This process involves a three-component coupling reaction that allows for the synthesis under catalyst-free thermal conditions, indicating a potential application of 2-Chloronaphthalene-1,3-dicarbaldehyde in similar synthetic pathways (Magar & Lee, 2013).
Chemistry of 2-Chloroquinoline-3-carbaldehyde and Related Analogs
A review by W. Hamama et al. (2018) covers the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, detailing the synthesis of quinoline ring systems and reactions used to construct fused or binary quinoline-cored heterocyclic systems. This review highlights the synthetic applications and biological evaluation of these compounds, suggesting a potential research avenue for 2-Chloronaphthalene-1,3-dicarbaldehyde in the synthesis and evaluation of quinoline derivatives (Hamama et al., 2018).
Schiff Bases and Metal Complexes
Research on 2-Hydroxynaphthalene-1-carbaldehyde has shown its importance in the development of commercial compounds, particularly in the formation of Schiff bases and their metal complexes. This research indicates that similar compounds, potentially including 2-Chloronaphthalene-1,3-dicarbaldehyde, could be utilized in the synthesis of fluorescent chemosensors and coordination complexes, highlighting its versatility in organic synthesis and materials science (Maher, 2018).
Photocatalytic Decomposition
The study on the photocatalytic decomposition of chloronaphthalene derivatives like 2-Chloronaphthalene by J. Qi et al. (2019) outlines a method for decomposing these compounds using zero-valent iron and TiO2 under UV light. This research points to environmental applications, such as the degradation of persistent organic pollutants, offering a potential application for 2-Chloronaphthalene-1,3-dicarbaldehyde in environmental chemistry (Qi et al., 2019).
Safety and Hazards
The safety information available indicates that 2-Chloronaphthalene-1,3-dicarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
特性
IUPAC Name |
2-chloronaphthalene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGBOVLNGIRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronaphthalene-1,3-dicarbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)



![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)
